molecular formula C17H16OS B1630348 2,4-Diethyl-9H-thioxanthen-9-one CAS No. 82799-44-8

2,4-Diethyl-9H-thioxanthen-9-one

Cat. No.: B1630348
CAS No.: 82799-44-8
M. Wt: 268.4 g/mol
InChI Key: BTJPUDCSZVCXFQ-UHFFFAOYSA-N
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Description

2,4-Diethyl-9H-thioxanthen-9-one is an organic compound with the molecular formula C17H16OS. It is a derivative of thioxanthone, characterized by the presence of two ethyl groups at the 2 and 4 positions on the thioxanthone core. This compound is known for its photoinitiating properties, making it valuable in various photochemical applications .

Mechanism of Action

Target of Action

The primary target of 2,4-Diethyl-9H-thioxanthen-9-one is unsaturated oligomers, such as acrylates . These are the key components in the process of radical polymerization, a reaction that is essential in the formation of polymers.

Mode of Action

This compound acts as a photoinitiator . In conjunction with tertiary amine synergists, it initiates the radical polymerization of unsaturated oligomers after exposure to UV light . This compound can also be used in combination with mono or multi-functional monomers as reactive diluents .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the radical polymerization of unsaturated oligomers . The initiation of this process results in the formation of polymers, which are large molecules composed of repeated subunits. These polymers have a wide range of applications in various industries, including plastics, resins, and rubbers.

Result of Action

The result of the action of this compound is the formation of polymers through the process of radical polymerization . This leads to the creation of various materials with diverse properties, depending on the specific oligomers and monomers involved in the reaction.

Biochemical Analysis

Biochemical Properties

2,4-Diethyl-9H-thioxanthen-9-one plays a significant role in biochemical reactions due to its photoinitiating properties. When exposed to UV light, it absorbs the energy and undergoes electronic excitation. This excited state can then deactivate through various pathways, including the emission of light (fluorescence) or the transfer of energy to other molecules. In biochemical contexts, this compound interacts with enzymes and proteins that are sensitive to UV light, facilitating the initiation of radical polymerization processes. These interactions are crucial for the formation of cross-linked polymer networks in biological systems.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role as a photoinitiator. Upon exposure to UV light, it generates reactive radicals that can influence cell function. These radicals can interact with cellular components, leading to changes in cell signaling pathways, gene expression, and cellular metabolism . For instance, the radicals generated by this compound can induce oxidative stress, which may affect cellular homeostasis and trigger adaptive responses in cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to absorb UV light and generate reactive radicals. These radicals can interact with biomolecules, leading to various biochemical effects. Specifically, this compound can bind to enzymes and proteins, either inhibiting or activating their functions. Additionally, the compound can induce changes in gene expression by interacting with DNA and other genetic material. The generation of reactive radicals by this compound is a key factor in its ability to initiate radical polymerization and influence biochemical processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under controlled conditions, but prolonged exposure to UV light can lead to its degradation . This degradation can result in a decrease in its photoinitiating efficiency and a reduction in its ability to generate reactive radicals. Long-term studies have shown that the effects of this compound on cellular function can vary depending on the duration of exposure and the stability of the compound in the experimental environment.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively initiate radical polymerization without causing significant toxic effects . At higher doses, this compound can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s photoinitiating properties are maximized at specific dosages, beyond which toxic effects become more pronounced.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its photoinitiating properties. The compound interacts with enzymes and cofactors that facilitate its activation and subsequent generation of reactive radicals . These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s ability to generate reactive radicals plays a crucial role in its involvement in metabolic pathways and its impact on biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cellular membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can affect its photoinitiating efficiency and overall biochemical activity. The interactions with transporters and binding proteins are essential for the compound’s effective distribution and function within biological systems.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its photoinitiating properties and its ability to generate reactive radicals. Understanding the subcellular localization of this compound is essential for elucidating its role in biochemical processes and its impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Diethyl-9H-thioxanthen-9-one can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-diethylbenzene with dithiosalicylic acid in the presence of polyphosphate and concentrated sulfuric acid. The reaction is carried out at low temperatures initially and then gradually heated to 65°C for several hours .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4-Diethyl-9H-thioxanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Substitution: N-bromosuccinimide and a radical initiator like 2,2’-azobis(4-methoxy-2,4-dimethylvaleronitrile).

Major Products

    Oxidation: 2,4-Diethyl-10,10-dioxo-10H-10λ6-thioxanthen-9-one.

    Substitution: 2,4-bis(1-bromoethyl)thioxanthene-9-one.

Comparison with Similar Compounds

2,4-Diethyl-9H-thioxanthen-9-one is unique due to its specific substitution pattern, which imparts distinct photochemical properties. Similar compounds include:

These compounds share the thioxanthone core but differ in their substituents, which can affect their reactivity and applications.

Properties

IUPAC Name

2,4-diethylthioxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16OS/c1-3-11-9-12(4-2)17-14(10-11)16(18)13-7-5-6-8-15(13)19-17/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJPUDCSZVCXFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C2C(=C1)C(=O)C3=CC=CC=C3S2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2072883
Record name 9H-Thioxanthen-9-one, 2,4-diethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; Liquid, Other Solid; NKRA; Pellets or Large Crystals
Record name 9H-Thioxanthen-9-one, 2,4-diethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

82799-44-8
Record name 2,4-Diethylthioxanthone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82799-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diethylthioxanthone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Thioxanthen-9-one, 2,4-diethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9H-Thioxanthen-9-one, 2,4-diethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-diethyl-9H-thioxanthen-9-one
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Record name 2,4-DIETHYLTHIOXANTHONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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